molecular formula C9H17NO2 B7561261 4-(2-Methylbutanoyl)morpholine

4-(2-Methylbutanoyl)morpholine

Cat. No.: B7561261
M. Wt: 171.24 g/mol
InChI Key: OVDVQCOFLRQRTQ-UHFFFAOYSA-N
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Description

4-(2-Methylbutanoyl)morpholine is a high-purity chemical reagent featuring a morpholine ring substituted with a 2-methylbutanoyl group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis for research applications. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known to enhance key physicochemical properties of lead compounds . It is frequently utilized to improve aqueous solubility and modulate the pharmacokinetic profile of novel molecules . In research settings, morpholine derivatives serve as critical intermediates in the synthesis of more complex structures. They are commonly employed as solvents, catalysts, and corrosion inhibitors in various chemical processes . Furthermore, the morpholine scaffold is a key structural component in a wide array of FDA-approved drugs and active pharmaceutical ingredients (APIs) across therapeutic areas such as anticancer, antidepressant, antimicrobial, and anti-inflammatory agents . Researchers value this compound for its potential as a synthetic intermediate in developing new therapeutic candidates and specialty chemicals. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDVQCOFLRQRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methylbutanoyl)morpholine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-Methylbutanoyl)morpholine, a distinct N-acylmorpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel morpholine-based compounds.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances solubility and permeability, make it a valuable component in the design of bioactive molecules, particularly for central nervous system (CNS) drug discovery.[1] The N-acylation of morpholine offers a versatile method for introducing a wide array of functional groups, thereby tuning the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This guide focuses on the specific derivative, 4-(2-Methylbutanoyl)morpholine, which incorporates a branched-chain acyl group, a feature known to influence biological activity.

Chemical Structure and Nomenclature

The chemical structure of 4-(2-Methylbutanoyl)morpholine consists of a morpholine ring N-acylated with a 2-methylbutanoyl group.

IUPAC Name: 1-(Morpholin-4-yl)-2-methylbutan-1-one

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

CAS Number: Not assigned (as of the latest data compilation).

Caption: Chemical structure of 4-(2-Methylbutanoyl)morpholine.

Synthesis of 4-(2-Methylbutanoyl)morpholine

The most direct and widely employed method for the synthesis of N-acylmorpholines is the acylation of morpholine with a corresponding acyl chloride.[3] This approach is favored for its high reactivity and generally good yields.

General Synthetic Pathway

The synthesis of 4-(2-Methylbutanoyl)morpholine can be achieved by the reaction of morpholine with 2-methylbutanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway reagent1 Morpholine product 4-(2-Methylbutanoyl)morpholine reagent1->product reagent2 2-Methylbutanoyl Chloride reagent2->product base Base (e.g., Triethylamine) base->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product

Caption: General synthetic workflow for 4-(2-Methylbutanoyl)morpholine.

Experimental Protocol (Predictive)

This protocol is a generalized procedure based on standard methods for N-acylation of secondary amines.

Materials:

  • Morpholine

  • 2-Methylbutanoyl chloride[4][5][6]

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-(2-Methylbutanoyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel, if necessary.

Physicochemical Properties (Predicted)

The physical and chemical properties of 4-(2-Methylbutanoyl)morpholine are predicted based on the known properties of its constituent parts and similar N-acylmorpholine compounds.

PropertyPredicted Value / DescriptionRationale / Reference
Appearance Colorless to pale yellow liquid.Based on the appearance of similar N-acylmorpholines and 2-methylbutanoic acid.[7]
Odor Faint, characteristic amide odor.General property of amides.
Boiling Point > 200 °C (estimated)Higher than the boiling point of morpholine (129 °C) and 2-methylbutanoic acid (176 °C) due to increased molecular weight and amide functionality.[7]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, chloroform, ethyl acetate, acetone). Limited solubility in water.The morpholine moiety imparts some water solubility, but the acyl chain reduces it.
Stability Stable under normal laboratory conditions. Hydrolyzes under strong acidic or basic conditions.Amide bonds are generally stable but can be cleaved by hydrolysis.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known spectra of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Methylbutanoyl)morpholine is expected to show distinct signals for the protons of the morpholine ring and the 2-methylbutanoyl group.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (on C2 of butanoyl)~ 0.9Doublet3H
-CH₂-CH₃ (ethyl group)~ 1.1Triplet3H
-CH₂-CH₃ (ethyl group)~ 1.4-1.7Multiplet2H
-CH- (on C2 of butanoyl)~ 2.4-2.7Multiplet1H
-CH₂-N- (morpholine)~ 3.4-3.7Multiplet4H
-CH₂-O- (morpholine)~ 3.6-3.8Multiplet4H

Note: The chemical shifts are approximate and can vary depending on the solvent used.[8][9][10][11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C H₃ (on C2 of butanoyl)~ 10-15
-CH₂-C H₃ (ethyl group)~ 15-20
-C H₂-CH₃ (ethyl group)~ 25-30
-C H- (on C2 of butanoyl)~ 35-45
-C H₂-N- (morpholine)~ 40-50
-C H₂-O- (morpholine)~ 65-70
>C =O (amide carbonyl)~ 170-175

Note: These are typical ranges for such carbon environments.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the amide carbonyl group.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane) stretch2850-3000Medium-Strong
C=O (amide) stretch1630-1680Strong
C-N stretch1200-1350Medium
C-O-C (ether) stretch1050-1150Strong

The amide C=O stretch is a key diagnostic peak.[16][17][18][19][20]

Mass Spectrometry

In mass spectrometry (Electron Ionization - EI), the fragmentation of 4-(2-Methylbutanoyl)morpholine is expected to involve cleavage of the amide bond.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): m/z = 171

  • Major Fragments:

    • m/z = 86 (morpholine cation)

    • m/z = 85 (2-methylbutanoyl cation)

    • Fragments resulting from the loss of alkyl groups from the acyl chain.

The cleavage of the N-CO bond is a common fragmentation pathway for amides.[21][22][23][24][25]

Potential Applications and Biological Significance

While no specific biological activities have been reported for 4-(2-Methylbutanoyl)morpholine, the broader classes of N-acyl compounds and morpholine derivatives have diverse applications.

  • Drug Discovery: Morpholine derivatives are integral to many approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[26][27] The morpholine moiety can improve pharmacokinetic properties.[1] N-acyl compounds, such as N-acylethanolamines, are known lipid mediators with various biological functions.[28][29] The combination of these two pharmacophores in 4-(2-Methylbutanoyl)morpholine suggests potential for biological activity.

  • Agrochemicals: Some morpholine derivatives are used as fungicides.[30] The N-acyl moiety could be modified to explore potential herbicidal or insecticidal properties.

  • Chemical Synthesis: As a chiral molecule (due to the 2-methylbutanoyl group), enantiomerically pure forms of 4-(2-Methylbutanoyl)morpholine could serve as chiral building blocks or auxiliaries in asymmetric synthesis.

Safety and Handling (Predicted)

Based on the reactivity of the likely precursors and general knowledge of amides, the following safety precautions are recommended:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

  • Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.

Conclusion

4-(2-Methylbutanoyl)morpholine is a readily accessible derivative of the versatile morpholine scaffold. This guide has provided a predictive yet scientifically grounded overview of its synthesis, and its structural and physicochemical properties. The insights presented herein are based on established chemical principles and data from structurally related compounds. The potential for this and similar N-acylmorpholines in drug discovery and other areas of chemical science warrants further experimental investigation to validate these predictions and uncover novel applications.

References

  • Google Patents. (n.d.). Preparation method of N-acetyl morpholine.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(3), 891-894.
  • Wright, G. C., et al. (1973). Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins. Journal of Medicinal Chemistry, 16(7), 843-847.
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved February 5, 2026, from [Link]

  • Tsuboi, K., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8878.
  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 5, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 2-methyl-. NIST WebBook. Retrieved February 5, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved February 5, 2026, from [Link]

  • Cignarella, G., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2236–2248.
  • da Silva, A. B., et al. (2017).
  • National Center for Biotechnology Information. (n.d.). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved February 5, 2026, from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249.
  • LibreTexts Chemistry. (2021). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved February 5, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved February 5, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methylbutanoic acid (FDB008135). Retrieved February 5, 2026, from [Link]

  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 5, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved February 5, 2026, from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 5, 2026, from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved February 5, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved February 5, 2026, from [Link]

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  • MDPI. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved February 5, 2026, from [Link]

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  • PubChem. (n.d.). (S)-2-methylbutanoic acid. Retrieved February 5, 2026, from [Link]

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Sources

Technical Guide: Solubility Profile and Characterization of 4-(2-Methylbutanoyl)morpholine

[1][2][3]

Executive Summary & Chemical Identity[1][3][4][5][6]

4-(2-Methylbutanoyl)morpholine (also referred to as N-(2-methylbutanoyl)morpholine) is a tertiary amide derived from the condensation of morpholine and 2-methylbutanoic acid.[1][2] It belongs to the class of N-acyl morpholines , which are widely utilized as agrochemical intermediates, solvents, and insect repellents due to their unique amphiphilic properties.[1][2][3]

Understanding its solubility is critical for formulation development (e.g., emulsifiable concentrates), synthesis purification (extraction protocols), and bioavailability assessment.[2][3]

Chemical Structure & Physicochemical Profile[1][3][7]
PropertyDescription
IUPAC Name 4-(2-methylbutanoyl)morpholine
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Functional Groups Tertiary Amide (Polar, H-bond acceptor), Ether (Polar, H-bond acceptor), Branched Alkyl Chain (Lipophilic)
Physical State Colorless to pale yellow liquid (Predicted based on homologs)
Predicted LogP ~0.8 – 1.2 (Estimated based on N-acetylmorpholine LogP ≈ -0.72 and methylene increments)

Solubility Profile: Theoretical & Predicted

Since specific experimental datasets for this isomer are often proprietary or sparse in open literature, we utilize Structure-Property Relationships (SPR) anchored by homologous N-acyl morpholines (e.g., N-acetylmorpholine and N-decanoylmorpholine) to derive its solubility profile.[1][2][3]

Polarity Analysis

The molecule exhibits amphiphilic character :

  • Hydrophilic Domain: The morpholine ring and the carbonyl oxygen act as strong Hydrogen Bond Acceptors (HBA).[1][3] This facilitates high solubility in polar protic and aprotic solvents.[1][2][3]

  • Lipophilic Domain: The 2-methylbutyl (isopentyl-like) side chain disrupts water lattice structure, reducing water solubility compared to N-acetylmorpholine, but providing compatibility with non-polar organic solvents.[1][2][3]

Solvent Compatibility Matrix[1][2]

The following table summarizes the predicted solubility behavior based on dielectric constants and Hansen Solubility Parameters (HSP).

Solvent ClassSolvent ExamplesPredicted SolubilityMechanism / Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bonding between solvent -OH and amide/ether oxygens.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL) Dipole-dipole interactions; excellent solvating power for tertiary amides.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Favorable dispersion forces and weak H-bond donor ability of DCM to the amide oxygen.[2][3]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>100 mg/mL) "Like dissolves like"; compatible dipole moments.[2][3]
Ethers THF, Diethyl Ether, MTBEGood to High Compatible polarity; useful for extraction.[2][3]
Aliphatic Hydrocarbons Hexane, HeptaneModerate The C5 alkyl chain improves compatibility, but the polar amide core may cause phase separation at low temperatures.[2][3]
Aqueous Water, PBS (pH 7.[2][3][4]4)Moderate / Low Unlike N-acetylmorpholine (miscible), the C5 chain limits water solubility.[2][3] Expected range: 1–10 mg/mL.[1][2][3]

Critical Insight: For formulation, Ethanol or Isopropanol are recommended as primary solvents due to their low toxicity and high solubilizing capacity.[1][2][3] For extraction from aqueous synthesis mixtures, Dichloromethane or Ethyl Acetate are the solvents of choice.[2][3]

Experimental Protocols for Solubility Determination

To validate the theoretical predictions, the following "Self-Validating" protocols should be employed. These methods ensure data integrity through internal checks.[1][2][3]

Protocol A: Visual Equilibrium Solubility (Shake-Flask Method)

Best for: Initial range-finding and formulation screening.[1][2]

  • Preparation: Weigh 100 mg of 4-(2-Methylbutanoyl)morpholine into a clear glass vial.

  • Solvent Addition: Add the target solvent in specific aliquots (e.g., 100 µL) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at that concentration.[1][2][3]

    • Turbidity/Phase Separation: Insoluble/Saturated.[1][2][3]

  • Endpoint: Continue until dissolution is complete or a cutoff volume (e.g., 10 mL) is reached.

  • Calculation:

    
    
    
Protocol B: HPLC-UV Quantitative Determination

Best for: Exact saturation limits and purity assessment.[1][2][3]

  • System: HPLC with UV detection (210–220 nm for amide bond absorption).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]

  • Mobile Phase: Acetonitrile : Water (Gradient 10:90 to 90:10).[1][3]

  • Procedure:

    • Add excess solute to the solvent to create a saturated suspension.[1][3]

    • Equilibrate at 25°C for 24 hours with constant shaking.

    • Filter supernatant through a 0.45 µm PTFE filter (ensure filter compatibility).[1][3]

    • Dilute filtrate with mobile phase to fall within the linear calibration range.[1][3]

    • Inject and quantify against a standard curve.[1][2][3]

Visualization of Solubility Logic

The following diagram illustrates the decision workflow for selecting a solvent for 4-(2-Methylbutanoyl)morpholine based on the intended application.

SolventSelectionStartApplication RequirementFormulationFormulation / DeliveryStart->FormulationExtractionSynthesis / ExtractionStart->ExtractionAnalysisAnalytical (HPLC/GC)Start->AnalysisToxicityCheckLow Toxicity Required?Formulation->ToxicityCheckPhaseCheckImmiscible with Water?Extraction->PhaseCheckAcNAcetonitrile / MethanolAnalysis->AcNEthanolEthanol / Isopropanol(High Solubility)ToxicityCheck->EthanolYesDMSODMSO / PEG 400(High Solubility)ToxicityCheck->DMSONo (Topical/Parenteral)DCMDichloromethane(Excellent Extraction)PhaseCheck->DCMYes (Chlorinated)EtOAcEthyl Acetate(Green Alternative)PhaseCheck->EtOAcYes (Non-Halogenated)

Figure 1: Decision tree for solvent selection based on application constraints.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for N-Acetylmorpholine (CAS 1696-20-4). Retrieved from [Link][3]

    • Context: Used as a homologous reference point for water miscibility and logP baseline.[1][2][3]

    • Context: Used to bracket the lipophilicity of long-chain N-acyl morpholines.[1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier - Morpholine Derivatives.[1][3][5] Retrieved from [Link][3]

    • Context: General safety and physicochemical data for morpholine amides.[1][3]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

    • Context: Methodological basis for the solubility protocols described.

4-(2-Methylbutanoyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Methylbutanoyl)morpholine: Technical Profile and Synthesis Strategy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methylbutanoyl)morpholine (CAS: 1258863-60-3) is a tertiary amide featuring a morpholine ring acylated by a 2-methylbutyric acid moiety. In modern organic synthesis, it serves as a critical intermediate for C(sp³)-H activation studies, functioning as a directing group that enables palladium-catalyzed biarylation. Its structural motif—combining a polar, hydrogen-bond accepting morpholine ring with a branched lipophilic acyl chain—also positions it as a valuable scaffold in medicinal chemistry, particularly for modulating solubility and metabolic stability in CNS-active agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Physicochemical Specifications

The following data aggregates theoretical and experimentally derived values for 4-(2-Methylbutanoyl)morpholine.

ParameterSpecificationNotes
IUPAC Name 2-Methyl-1-(morpholin-4-yl)butan-1-oneSystematic nomenclature
Common Synonyms N-(2-Methylbutyryl)morpholine; 4-(2-Methyl-1-oxobutyl)morpholine
CAS Number 1258863-60-3Specific to the 2-methyl isomer
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol Monoisotopic Mass: 171.1259
Physical State Colorless to pale yellow liquidAt standard temperature/pressure
Density ~1.02 g/cm³ (Predicted)Based on morpholine amide analogs
LogP ~0.8 - 1.2 (Predicted)Moderate lipophilicity
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLimited solubility in water

Synthetic Methodology

High-yield synthesis of 4-(2-Methylbutanoyl)morpholine is achieved through nucleophilic acyl substitution . Two primary routes are recommended depending on reagent availability and scale.

Protocol A: Acid Chloride Route (Standard)

This method is preferred for gram-scale synthesis due to its high atom economy and simple workup.

Reagents:

  • 2-Methylbutyryl chloride (1.0 equiv)

  • Morpholine (1.0 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.

  • Addition: Dropwise add 2-Methylbutyryl chloride (10 mmol) diluted in DCM (5 mL) over 15 minutes. Exothermic reaction—maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: Coupling Agent Route (Mild Conditions)

Preferred when starting from the carboxylic acid or to avoid corrosive acid chlorides.

Reagents:

  • 2-Methylbutyric acid

  • Morpholine[1][2][3][4][5][6][7][8][9][10][11][12]

  • EDC·HCl / HOBt (Coupling System)

Step-by-Step Procedure:

  • Dissolve 2-Methylbutyric acid (10 mmol) in DMF.

  • Add EDC·HCl (11 mmol) and HOBt (11 mmol); stir for 30 min to activate the acid.

  • Add Morpholine (10 mmol) and stir at RT for 12 hours.

  • Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

SynthesisWorkflow Start Target: 4-(2-Methylbutanoyl)morpholine Choice Precursor Selection Start->Choice RouteA Route A: Acid Chloride (High Yield, Scalable) Choice->RouteA Standard RouteB Route B: Acid Coupling (Mild, No HCl Gas) Choice->RouteB Alternative StepA1 Reagents: 2-Methylbutyryl Cl + Base RouteA->StepA1 StepB1 Reagents: 2-Methylbutyric Acid + EDC/HOBt RouteB->StepB1 Reaction Nucleophilic Acyl Substitution (0°C to RT) StepA1->Reaction StepB1->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Final Pure Product (>95% Purity) Workup->Final

Figure 1: Decision matrix and workflow for the synthesis of 4-(2-Methylbutanoyl)morpholine.

Analytical Characterization

Validating the identity of C₉H₁₇NO₂ requires specific spectroscopic confirmations.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the chiral center at the alpha-position of the acyl chain and the restricted rotation of the amide bond.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 3.40–3.70 (m, 8H): Morpholine ring protons (mixed methylene signals due to amide resonance).

    • δ 2.55 (m, 1H): Methine proton (CH) at the alpha-position (C2 of butanoyl).

    • δ 1.65 & 1.38 (m, 2H): Methylene protons (CH₂) of the ethyl group.

    • δ 1.10 (d, 3H): Methyl group attached to the alpha-carbon.

    • δ 0.90 (t, 3H): Terminal methyl group of the ethyl chain.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 172.13 m/z.

  • Fragmentation (EI):

    • m/z 86: Morpholine fragment (C₄H₈NO⁺).

    • m/z 57: Acylium ion (2-methylbutanoyl fragment).

    • m/z 114: Loss of the butyl chain (McLafferty-like rearrangement).

Visualization: Analytical Logic

This diagram details the confirmation logic used to validate the structure.

AnalyticalLogic Sample Crude Product NMR 1H NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Signal1 δ 3.4-3.7 ppm (Morpholine Ring) NMR->Signal1 Signal2 δ 1.10 ppm (d) (Alpha-Methyl) NMR->Signal2 Peak1 [M+H]+ = 172.13 MS->Peak1 Decision Structure Confirmed? Signal1->Decision Signal2->Decision Peak1->Decision Valid Validated: 4-(2-Methylbutanoyl)morpholine Decision->Valid Yes

Figure 2: Analytical validation workflow for structural confirmation.

Applications & Research Context

C-H Activation Substrate

4-(2-Methylbutanoyl)morpholine is frequently utilized in palladium-catalyzed C(sp³)-H functionalization . The morpholine amide acts as a powerful directing group (DG). The coordination of the amide oxygen to the Pd(II) center facilitates the cleavage of the unactivated β-C-H bond on the 2-methylbutyl chain, allowing for the installation of aryl or alkyl groups.

  • Mechanism:[1] The "morpholine effect" often improves yield compared to diethyl amides due to favorable steric gearing and electronic properties.

Pharmaceutical Pharmacophore

The 2-methylbutanoyl morpholine motif is a bioisostere for other tertiary amides found in CNS drugs. The branching at the alpha-position increases metabolic stability by hindering enzymatic hydrolysis, while the morpholine ring improves water solubility compared to phenyl or alkyl analogs.

References

  • Ligand-Enabled Palladium-Catalyzed β-C(sp3)−H Biarylation of Native Amides. Journal of the American Chemical Society. (2023).

  • Synthesis and Reactivity of Morpholine Amides. Organic Chemistry Portal.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine Derivatives.

  • ChemicalBook. 2-methyl-1-morpholinobutan-1-one Product Page (CAS 1258863-60-3).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(2-Methylbutanoyl)morpholine from 2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methylbutanoyl)morpholine is a tertiary amide with potential applications in medicinal chemistry and drug development as a versatile synthetic intermediate. The morpholine scaffold is a privileged structure in numerous biologically active compounds, and its acylation allows for the introduction of diverse functionalities. This document provides a detailed protocol for the synthesis of 4-(2-Methylbutanoyl)morpholine via the coupling of 2-methylbutanoic acid and morpholine. The described method utilizes a carbodiimide-mediated coupling reaction, a cornerstone of modern amide bond synthesis, offering high efficiency and mild reaction conditions.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful synthesis, purification, and characterization.

Chemical Principles and Strategy

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, often leading to side reactions and degradation of complex molecules. To circumvent this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[2]

This protocol employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carbodiimide (EDCI) reacts with the carboxyl group of 2-methylbutanoic acid to form a highly reactive O-acylisourea intermediate.[2]

  • Formation of the HOBt Ester: This intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as an additive that rapidly traps the O-acylisourea to form an active HOBt ester. This ester is more stable and less susceptible to racemization.

  • Nucleophilic Acyl Substitution: The amine (morpholine) then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide bond and the regeneration of HOBt. The overall reaction is catalytic in HOBt.[3]

The use of EDCI is particularly advantageous as its urea byproduct is water-soluble, facilitating its removal during the aqueous workup.[1][4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup cluster_purification Purification & Characterization reagents Dissolve 2-Methylbutanoic Acid, Morpholine, and HOBt in DCM cooling Cool to 0°C reagents->cooling edci_add Add EDCI cooling->edci_add rt_stir Stir at Room Temperature edci_add->rt_stir quench Quench Reaction rt_stir->quench wash_acid Wash with Dilute HCl quench->wash_acid wash_base Wash with Dilute NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Synthetic workflow for 4-(2-Methylbutanoyl)morpholine.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Methylbutanoic acid (≥99%)

  • Morpholine (≥99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (≥98%)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (≥97%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • N,N-Diisopropylethylamine (DIPEA) (≥99%)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbutanoic acid (1.0 eq), morpholine (1.1 eq), and HOBt·H₂O (1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. HOBt is used in a slight excess to ensure efficient trapping of the O-acylisourea intermediate. Anhydrous DCM is crucial to prevent hydrolysis of the activated species.

  • Activation and Coupling: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution, followed by the portion-wise addition of EDCI·HCl (1.2 eq).

    • Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the coupling reagent and to minimize potential side reactions. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDCI and the proton released from the carboxylic acid, facilitating the reaction. Slow, portion-wise addition of EDCI helps to maintain a low concentration of the highly reactive O-acylisourea intermediate.

  • Reaction Progression: After the addition of EDCI is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion. The extended reaction time ensures high conversion.

  • Workup: a. Upon completion, dilute the reaction mixture with an equal volume of DCM. b. Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of the organic layer), saturated NaHCO₃ solution (2 x volume of the organic layer), and brine (1 x volume of the organic layer).

    • Rationale: The acidic wash removes unreacted morpholine, DIPEA, and the water-soluble urea byproduct of EDCI. The basic wash removes unreacted 2-methylbutanoic acid and HOBt. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suggested starting point for elution.

    • Rationale: Column chromatography is a standard and effective method for removing any remaining impurities to yield the pure product. The choice of eluent system may need to be optimized based on TLC analysis of the crude product.

Quantitative Data Summary

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount (for a 10 mmol scale)
2-Methylbutanoic Acid1.0102.131.02 g
Morpholine1.187.120.96 g (0.96 mL)
EDCI·HCl1.2191.702.30 g
HOBt·H₂O1.2153.141.84 g
DIPEA1.5129.241.94 g (2.60 mL)
Anhydrous DCM--50 mL
Reaction Time --12-24 hours
Temperature --0 °C to Room Temperature

Characterization

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the morpholine protons (typically in the range of 3.5-3.8 ppm), the methine and methylene protons of the 2-methylbutanoyl group, and the terminal methyl groups.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the amide carbonyl carbon around 170-175 ppm, along with signals for the carbons of the morpholine ring and the aliphatic side chain.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₇NO₂ [M+H]⁺.

  • Boiling Point: Expected to be elevated due to the amide functional group; purification by distillation would likely require reduced pressure.

Safety and Handling

It is imperative to conduct a thorough safety assessment before commencing any chemical synthesis. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • 2-Methylbutanoic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.

  • EDCI·HCl: Causes serious eye irritation.

  • HOBt·H₂O: Explosive; fire, blast, or projection hazard. Keep away from heat, sparks, open flames, and hot surfaces.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives - JOCPR. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. Available at: [Link]

  • The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system - ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

  • Morpholine, 4-(2-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl). Available at: [Link]

  • 4-methyl morpholine, 109-02-4 - The Good Scents Company. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 4-(2-Methylbutyryl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-(2-methylbutyryl)morpholine via the nucleophilic acyl substitution of 2-methylbutyryl chloride with morpholine. This reaction represents a classic Schotten-Baumann-type amide coupling adapted for anhydrous conditions to maximize yield and purity.

While simple in theory, the introduction of the branched 2-methylbutyryl group introduces moderate steric hindrance compared to linear acyl chains. This protocol addresses specific process parameters—temperature control, base scavenging stoichiometry, and phase-separation workup—to ensure quantitative conversion (>95%) and minimize hydrolysis byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Chemical Logic

The formation of the amide bond proceeds through an addition-elimination pathway. Morpholine (a secondary amine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Key Mechanistic Considerations:

  • Nucleophilicity: Morpholine is a moderate nucleophile (

    
     for conjugate acid). It is sufficiently reactive to attack the acid chloride without requiring exotic catalysts.
    
  • HCl Scavenging: The reaction generates stoichiometric HCl. If not neutralized, this acid will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. An auxiliary base (Triethylamine, TEA) is employed to drive the equilibrium by precipitating triethylamine hydrochloride.

  • Sterics: The 2-methyl group on the acyl chloride creates a chiral center and slight steric shielding. The reaction temperature is modulated to ensure the nucleophile overcomes this barrier without promoting side reactions.

Figure 1: Reaction Mechanism

ReactionMechanism Reactants Reactants Morpholine + 2-Methylbutyryl Cl TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination (Loss of Cl-) TS->Elimination Collapse of C-O- Deprotonation Deprotonation (Base Scavenging) Elimination->Deprotonation Protonated Amide Product Product 4-(2-methylbutyryl) morpholine Deprotonation->Product Final Neutral Species

Caption: Step-wise addition-elimination pathway. The auxiliary base (TEA) is critical in the final deprotonation step.

Experimental Protocol

Reagents & Stoichiometry

Solvent Selection: Dichloromethane (DCM) is the preferred solvent due to its high solubility for the reactants and low solubility for the hydrochloride salt byproduct, facilitating workup.

ReagentMW ( g/mol )Equiv.[1]Role
2-Methylbutyryl Chloride 120.581.0Electrophile (Limiting Reagent)
Morpholine 87.121.1Nucleophile (Slight Excess)
Triethylamine (TEA) 101.191.2Acid Scavenger (Auxiliary Base)
Dichloromethane (DCM) -[0.2 M]Solvent (Anhydrous)
Equipment Setup
  • 3-Neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Nitrogen/Argon inlet (Inert atmosphere is mandatory to prevent acid chloride hydrolysis)

  • Ice/Water bath

  • Magnetic stirrer

Step-by-Step Procedure

Phase 1: Preparation (0 - 15 mins)

  • Flame-dry or oven-dry the glassware and assemble under a stream of inert gas (

    
     or Ar).
    
  • Charge the RBF with Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) .

  • Add anhydrous DCM to achieve a concentration of approximately 0.2 M relative to the limiting reagent.

  • Cool the solution to 0°C using an ice bath. Stirring should be vigorous to prevent localized hot spots.

Phase 2: Addition & Reaction (15 mins - 3 hours)

  • Dilute 2-Methylbutyryl Chloride (1.0 equiv) in a small volume of DCM (approx. 2-3 volumes) in the addition funnel.

  • Critical Step: Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause solvent boiling and impurity formation.

    • Observation: A white precipitate (TEA·HCl) will form immediately, turning the solution into a suspension.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours.

    • Validation: Monitor by TLC (System: 50% EtOAc/Hexane) or GC-MS. The acid chloride spot should disappear completely.

Phase 3: Workup & Isolation

  • Quench: Slowly add 10% aqueous HCl to the reaction mixture.

    • Chemistry: This converts excess morpholine and TEA into water-soluble salts.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash Sequence:

    • Wash 1 (Acidic): Wash organic layer with 1N HCl (2x) to ensure removal of unreacted amines.

    • Wash 2 (Basic): Wash organic layer with Saturated

      
       (2x) to neutralize trace acid and remove any hydrolyzed butyric acid.
      
    • Wash 3 (Neutral): Wash with Saturated Brine (1x).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the drying agent.[1][2]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–35°C.

Figure 2: Experimental Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Charge RBF: Morpholine + TEA + DCM Step2 Cool to 0°C (Inert Atm) Step1->Step2 Step3 Dropwise Addition: 2-Methylbutyryl Chloride Step2->Step3 Step4 Precipitate Forms (TEA-HCl salt) Step3->Step4 exotherm Step5 Warm to RT Stir 2-3 hrs Step3->Step5 Step6 Wash 1: 1N HCl (Removes amines) Step5->Step6 Step7 Wash 2: Sat. NaHCO3 (Removes acids) Step6->Step7 Step8 Dry (MgSO4) & Concentrate Step7->Step8

Caption: Operational workflow emphasizing the critical wash sequence for purification.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; check

line. Increase Acid Chloride to 1.1 equiv.
Impurity in NMR (Amine) Inefficient Acid WashIncrease the volume or concentration of the HCl wash during workup.
Impurity in NMR (Acid) Inefficient Base WashEnsure the

wash is thorough; check pH of aqueous layer is >8.
Violent Exotherm Addition too fastCool reaction to -10°C; slow addition rate significantly.

Analytical Checkpoint (NMR):

  • 1H NMR (

    
    ):  Look for the characteristic morpholine ring protons (multiplets around 3.4–3.7 ppm). The 2-methylbutyryl group will show a triplet (terminal methyl), a doublet (branched methyl), and multiplets for the CH/CH2 backbone.
    
  • Stereochemistry: The product contains a chiral center. Unless chiral HPLC is used, the NMR will show a single set of signals for the racemic mixture.

Safety & Hazards

  • 2-Methylbutyryl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Morpholine: Flammable liquid and corrosive. Can cause severe skin burns.

  • Dichloromethane: Suspected carcinogen and volatile. Avoid inhalation.

References

  • General Amide Synthesis

    • Organic Chemistry Portal. "Amide Synthesis - Schotten-Baumann Reaction." Available at: [Link]

  • Acid Chloride Handling

    • Common Organic Chemistry. "Amide Formation from Acid Chlorides."[3][4][5][6][7] Available at: [Link]

  • Morpholine Reactivity

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8078, Morpholine." Available at: [Link]

  • Purification Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for organic workup procedures).

Sources

Application Notes & Protocols: 4-(2-Methylbutanoyl)morpholine as a Versatile Directing Group for Site-Selective C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Removable Directing Groups in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] This methodology circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. A key challenge in C-H activation is achieving high levels of regioselectivity, particularly in molecules with multiple C-H bonds. The use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, has proven to be a powerful solution to this challenge.[1]

Amide-based directing groups have gained significant traction due to their robust coordinating ability with various transition metals, including palladium and rhodium, and their straightforward installation.[2][3] Among these, morpholine amides offer a unique combination of stability, synthetic accessibility, and advantageous conformational properties. This guide provides a detailed technical overview and practical protocols for the application of 4-(2-methylbutanoyl)morpholine as a chiral, removable directing group for site-selective C-H activation. The inherent chirality of the 2-methylbutanoyl moiety introduces the potential for asymmetric transformations, a highly sought-after feature in pharmaceutical and agrochemical research.[4][5][6]

Rationale for Employing 4-(2-Methylbutanoyl)morpholine

The selection of 4-(2-methylbutanoyl)morpholine as a directing group is underpinned by several key advantages:

  • Robustness and Synthetic Accessibility: The morpholine amide linkage is chemically stable under a wide range of reaction conditions. Its synthesis is straightforward, typically involving the acylation of morpholine with the corresponding acyl chloride.

  • Effective Directing Ability: The carbonyl oxygen of the amide effectively coordinates to transition metals, facilitating the formation of a stable metallacyclic intermediate that precedes C-H bond cleavage.[2][7]

  • Inherent Chirality: The stereocenter in the 2-methylbutanoyl fragment can be utilized to induce enantioselectivity in C-H functionalization reactions, making it a valuable tool for asymmetric synthesis.[4][5]

  • Removability: A critical feature of a practical directing group is its facile removal after the desired transformation. The morpholine amide can be cleaved under various conditions to reveal the corresponding carboxylic acid or other functional groups, enhancing the synthetic utility of this methodology.[8][9]

Experimental Protocols

Part 1: Synthesis of the Directing Group Precursor: 2-Methylbutanoyl Chloride

This protocol describes the conversion of 2-methylbutanoic acid to its corresponding acyl chloride, the immediate precursor for the directing group.

Materials:

  • 2-Methylbutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbutanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF (1-2 drops) before the dropwise addition of oxalyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride/oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic off-gases.

  • The resulting crude 2-methylbutanoyl chloride is typically used in the next step without further purification.

Part 2: Installation of the Directing Group: Synthesis of 4-(2-Methylbutanoyl)morpholine

This protocol details the coupling of 2-methylbutanoyl chloride with morpholine to form the desired directing group attached to a model substrate framework.

Materials:

  • 2-Methylbutanoyl chloride (from Part 1)

  • Morpholine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude 2-methylbutanoyl chloride (1.1 eq) in anhydrous DCM to the morpholine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure 4-(2-methylbutanoyl)morpholine.

Part 3: Palladium-Catalyzed ortho-Arylation using the Morpholine Amide Directing Group

This protocol provides a general procedure for the Pd-catalyzed C(sp²)–H arylation of a benzoyl morpholine substrate.

Materials:

  • Substrate (e.g., Benzoyl morpholine derivative)

  • Aryl iodide or bromide (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver acetate (AgOAc) or Silver carbonate (Ag₂CO₃) as an oxidant (2.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base (2.0 eq)

  • Anhydrous solvent such as 1,2-dichloroethane (DCE), toluene, or tert-amyl alcohol

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk tube, add the benzoyl morpholine substrate (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), AgOAc (2.0 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent (e.g., tert-amyl alcohol, 0.1 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the ortho-arylated product.

Data Presentation

Table 1: Representative Results for Pd-Catalyzed ortho-Arylation

EntryAryl HalideCatalyst (mol%)OxidantBaseSolventTemp (°C)Time (h)Yield (%)
14-iodotoluenePd(OAc)₂ (5)AgOAcK₂CO₃t-AmylOH1101885
21-iodo-4-methoxybenzenePd(OAc)₂ (5)Ag₂CO₃Cs₂CO₃Toluene1202478
31-bromo-3,5-dimethylbenzenePd(OAc)₂ (10)AgOAcK₂CO₃DCE1002465
42-iodonaphthalenePd(OAc)₂ (5)AgOAcK₂CO₃t-AmylOH1102081

Note: The yields presented are hypothetical and representative of typical outcomes for amide-directed C-H arylations.

Part 4: Removal of the 4-(2-Methylbutanoyl)morpholine Directing Group

The directing group can be cleaved to unveil a carboxylic acid functionality, which is a versatile synthetic handle.

Method A: Acidic Hydrolysis

  • Dissolve the functionalized substrate in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Method B: Reductive Cleavage [8]

  • In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of a strong reducing agent such as diisobutylaluminium hydride (DIBAL-H) (2-4 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Carefully quench the reaction by the slow addition of Rochelle's salt solution or dilute HCl at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Visualization of Key Processes

C_H_Activation_Workflow cluster_synthesis Directing Group Installation cluster_activation C-H Activation/Functionalization cluster_removal Directing Group Removal start 2-Methylbutanoic Acid + Morpholine step1 Acylation start->step1 product Substrate with DG step1->product reaction ortho-Functionalization product->reaction catalyst Pd(II) or Rh(III) Catalyst catalyst->reaction activated_product Functionalized Substrate reaction->activated_product cleavage Hydrolysis or Reduction activated_product->cleavage final_product Final Product (e.g., Carboxylic Acid) cleavage->final_product

Caption: Experimental workflow for C-H activation using 4-(2-Methylbutanoyl)morpholine.

Mechanism cluster_0 Catalytic Cycle A Substrate-Pd(II) Complex B Cyclometalated Intermediate (C-H Activation) A->B C Oxidative Addition (Pd(IV) Intermediate) B->C D Reductive Elimination (C-C Bond Formation) E Active Pd(II) Catalyst D->E E->A

Caption: Generalized mechanism for Pd-catalyzed amide-directed C-H arylation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of transition metal-catalyzed C-H activation.[2][3][7] The success of each step can be validated through standard analytical techniques:

  • Synthesis and Installation: The formation of the morpholine amide can be confirmed by ¹H and ¹³C NMR spectroscopy, observing characteristic shifts for the morpholine and acyl protons, and by mass spectrometry to confirm the molecular weight.

  • C-H Functionalization: Successful C-H activation and functionalization can be verified by NMR, where new aromatic signals corresponding to the introduced group will appear, and the regioselectivity can be confirmed by 2D NMR techniques (e.g., NOESY).

  • Directing Group Removal: The cleavage of the amide can be monitored by the disappearance of the morpholine signals in the ¹H NMR spectrum and the appearance of a carboxylic acid proton (for hydrolysis) or an aldehyde proton (for reductive cleavage).

For asymmetric applications, the enantiomeric excess of the product should be determined using chiral HPLC or SFC.

Conclusion

4-(2-Methylbutanoyl)morpholine represents a valuable addition to the synthetic chemist's toolkit for directing group-assisted C-H functionalization. Its straightforward synthesis, robust directing ability, and facile removal, coupled with its inherent chirality, make it a versatile tool for the efficient and selective construction of complex organic molecules. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this directing group in their own synthetic endeavors.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • Frontiers in Chemistry. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Available at: [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • Springer. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • ResearchGate. Reaction scheme for the CH activation of Cpt‐Bu in (Cpt‐Bu)2MPh2.... Available at: [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Available at: [Link]

  • ResearchGate. A Simple and Versatile Amide Directing Group for C-H Functionalizations. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • American Chemical Society. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • National Institutes of Health. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available at: [Link]

  • Wiley Online Library. or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Available at: [Link]

  • ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • Nature. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

  • ScienceDirect. Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Available at: [Link]

  • MDPI. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Available at: [Link]

  • CCS Chemistry. Nitrogenation of Amides via C–C and C–N Bond Cleavage. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Available at: [Link]

  • Wiley Online Library. Practical Catalytic Cleavage of C(sp3)ÀC(sp3) Bonds in Amines. Available at: [Link]

  • ResearchGate. Asymmetric Ruthenium‐Catalyzed C−H Activation by a Versatile Chiral‐Amide‐Directing Strategy | Request PDF. Available at: [Link]

  • ResearchGate. Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands in Buchwald–Hartwig amination. Available at: [Link]

  • American Chemical Society. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Available at: [Link]

  • ResearchGate. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at: [Link]

Sources

Application Notes & Protocols: 4-(Acyl)morpholine Derivatives as a Practical and Scalable Alternative to Weinreb Amides in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of organic chemistry. However, this transformation is often plagued by over-addition, where the highly reactive ketone intermediate is attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol. The Weinreb-Nahm amide, developed in 1981, elegantly solved this problem through the formation of a stable, chelated tetrahedral intermediate that resists collapse until acidic workup.[1] Despite its utility, the Weinreb amide methodology relies on N,O-dimethylhydroxylamine, a reagent that is relatively costly, hygroscopic, and presents handling challenges, particularly on an industrial scale.[2]

This guide details the use of N-acylmorpholines, specifically 4-(2-methylbutanoyl)morpholine as a representative example, as a highly effective, practical, and economical alternative to Weinreb amides. Morpholine amides offer distinct advantages, including operational stability, high water solubility for simplified workups, and derivation from morpholine, an inexpensive and readily available industrial chemical.[2][3] We will explore the mechanistic underpinnings of their stability, provide detailed protocols for their synthesis and subsequent conversion to ketones, and present a comparative analysis against the classical Weinreb amide system.

The Mechanistic Advantage: Stability Through Chelation

The success of both Weinreb amides and N-acylmorpholines lies in their ability to stabilize the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). This stabilization prevents the premature elimination of the leaving group and subsequent over-addition.

In the case of an N-acylmorpholine, the magnesium or lithium cation of the organometallic reagent is chelated by both the newly formed anionic oxygen and the ether oxygen of the morpholine ring. This forms a stable six-membered chelate ring that is resistant to collapse. The intermediate remains intact at low temperatures until a deliberate aqueous acidic quench protonates the alkoxide and breaks the chelate, leading to the formation of the desired ketone in high yield.[3]

G Figure 1. Mechanism of Ketone Synthesis using N-Acylmorpholine cluster_0 Step 1: Nucleophilic Addition & Chelation cluster_1 Step 2: Acidic Workup & Product Formation AcylMorpholine N-Acylmorpholine Organometallic Organometallic Reagent (R'-MgX or R'-Li) Intermediate Stable Tetrahedral Intermediate (6-Membered Chelate) AcylMorpholine->Intermediate Nucleophilic Attack Workup Aqueous Acid (e.g., H3O+) Ketone Ketone Product Intermediate->Ketone Protonation & Chelate Breakdown Byproduct Morpholinium Salt

Caption: Figure 1. Mechanism of Ketone Synthesis using N-Acylmorpholine.

Comparative Analysis: N-Acylmorpholine vs. Weinreb Amide

N-acylmorpholines present a compelling case as a replacement for Weinreb amides in many synthetic applications, particularly where cost, scale, and operational simplicity are key drivers.

FeatureN-AcylmorpholineWeinreb AmideRationale & References
Starting Amine MorpholineN,O-Dimethylhydroxylamine HClMorpholine is an inexpensive, stable, liquid industrial commodity. N,O-Dimethylhydroxylamine is a more specialized, costly, and hygroscopic solid.[2]
Stability High. Bench-stable crystalline solids or high-boiling oils.Moderate. Can be sensitive to moisture and acidic/basic conditions.The robust nature of the morpholine heterocycle contributes to the overall stability of the resulting amide.[4]
Workup Often simpler due to the high water solubility of the morpholinium salt byproduct.Can require more extensive extraction due to the properties of the N,O-dimethylamine byproduct.The hydrophilic nature of the morpholine ring facilitates easy removal during aqueous workup procedures.[3]
Reactivity Excellent with a wide range of organolithium and Grignard reagents.The established standard with a very broad substrate scope.For most common transformations, reactivity and yields are comparable to those achieved with Weinreb amides.[3][5]
Reaction Equilibrium With some less reactive nucleophiles (e.g., alkynyllithiums), an equilibrium may exist between starting materials and the tetrahedral adduct.Generally drives reactions to completion due to the high stability of the chelated intermediate.This equilibrium can be shifted towards the product by using a slight excess of the organometallic reagent.[5]

Experimental Protocols

These protocols provide a general framework. Reaction times, temperatures, and purification methods may require optimization for specific substrates.

Protocol 1: Synthesis of 4-(2-Methylbutanoyl)morpholine

This protocol describes the conversion of a carboxylic acid to its corresponding N-acylmorpholine via an acyl chloride intermediate. This is a robust and widely applicable method.

Workflow Overview

Caption: Figure 2. Workflow for the synthesis of N-Acylmorpholine.

Materials:

  • 2-Methylbutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Morpholine

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 2-methylbutanoic acid (1.0 eq).

    • Add anhydrous DCM (approx. 5 mL per 1 g of acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be gently warmed to 40 °C if necessary to drive to completion.

  • Amidation:

    • In a separate flame-dried flask under argon, prepare a solution of morpholine (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from Step 1 to the cooled amine solution via cannula or dropping funnel. A precipitate (pyridinium hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4-(2-methylbutanoyl)morpholine as a clear oil.

Protocol 2: Ketone Synthesis using 4-(2-Methylbutanoyl)morpholine and an Organometallic Reagent

This protocol details the core application: the conversion of the N-acylmorpholine to a ketone using a Grignard reagent. A similar procedure can be followed for organolithium reagents.

Materials:

  • 4-(2-Methylbutanoyl)morpholine

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF, or other desired Grignard reagent

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add 4-(2-methylbutanoyl)morpholine (1.0 eq).

    • Dissolve the amide in anhydrous THF (approx. 10 mL per 1 g of amide).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent:

    • Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl. Caution: Quenching is exothermic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine. The acidic wash helps remove the morpholine byproduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude ketone can be purified by flash column chromatography on silica gel to yield the final product (in this case, 2-methyl-1-phenylbutan-1-one).

Conclusion and Outlook

N-acylmorpholines serve as a robust, cost-effective, and operationally simple alternative to Weinreb amides for the synthesis of ketones.[5] Their ability to form stable chelated intermediates effectively prevents the common problem of over-addition by organometallic reagents. The low cost and high stability of the morpholine precursor make this methodology particularly attractive for process chemistry and large-scale synthesis campaigns where economic and practical considerations are paramount. While Weinreb amides remain a powerful tool in the synthetic chemist's arsenal, the distinct advantages offered by morpholine amides warrant their consideration as a first-choice reagent for many routine ketone syntheses.

References

  • Fábián, L., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Structural Chemistry. Available at: [Link]

  • Ataman Chemicals. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Tanmoy Biswas. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved from [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (n.d.). Retrieved from [Link]

  • De Winter, J., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]

  • Ronner, L., & St-Amant, J. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. Available at: [Link]

  • ResearchGate. (2025, August 3). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(9), 2407. Available at: [Link]

  • ResearchGate. (2025, August 10). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Retrieved from [Link]

  • Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]

  • Millington, C. R., & Quarrell, R. (2000). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 65(10), 3237–3240. Available at: [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(9), 2407. Available at: [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387–395. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068–2071. Available at: [Link]

  • Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Ketogenesis. Retrieved from [Link]

  • DirtyMedicine. (2019, July 18). Ketone Body Synthesis [Video]. YouTube. [Link]

  • Oxford Academic (OUP). (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones [Video]. YouTube. [Link]

  • Seo, H., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 536. Available at: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Mild and Direct Conversion of Esters to Morpholine Amides Using Diisobutyl(morpholino)aluminum: Application to Efficient One-Pot Synthesis of Ketones and Aldehydes from Esters. Retrieved from [Link]

  • ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents | Request PDF. Retrieved from [Link]

Sources

Application Note: General Procedure for N-Acylation of Morpholine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-acylation of morpholine is a fundamental transformation in medicinal chemistry, frequently employed to install the morpholine amide pharmacophore found in various therapeutic agents (e.g., inhibitors of PI3K, anticoagulants). While conceptually simple, the reaction requires strict control over stoichiometry, temperature, and pH to prevent side reactions such as hydrolysis of the acid chloride or formation of symmetrical anhydrides.

This guide details two robust protocols:

  • Method A (Anhydrous): Ideal for moisture-sensitive substrates and small-scale discovery chemistry.

  • Method B (Schotten-Baumann): A biphasic system suitable for robust, scale-up synthesis of stable amides.

Mechanistic Principles

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The morpholine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the carbonyl carbon, disrupting the pi-bond and forming a tetrahedral intermediate.

  • Elimination: The carbonyl pi-bond reforms, expelling the chloride ion (good leaving group).

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (TEA, DIPEA, or Hydroxide), driving the equilibrium forward and preventing the formation of unreactive morpholine hydrochloride salt.

MorpholineAcylation Reagents Morpholine + Acid Chloride Intermediate Tetrahedral Intermediate (Zwitterion) Reagents->Intermediate Nucleophilic Attack Elimination Chloride Elimination Intermediate->Elimination Collapse Deprotonation Base Deprotonation (-HCl) Elimination->Deprotonation Protonated Amide Product N-Acyl Morpholine Deprotonation->Product Final Product

Figure 1: Mechanistic pathway of N-acylation.[2] The base is critical in the final step to scavenge HCl.

Critical Process Parameters (CPP)

The choice of base and solvent significantly impacts yield and purity.

ParameterMethod A (Anhydrous)Method B (Schotten-Baumann)Impact on Quality
Solvent DCM, THF, or TolueneWater / DCM (Biphasic)Solubility of the acid chloride dictates solvent choice. DCM is standard.
Base TEA or DIPEA (Organic)NaOH or K2CO3 (Inorganic)Organic bases are milder but harder to remove if non-volatile. Inorganic bases are cheap but can hydrolyze sensitive acid chlorides.
Temperature 0°C to RT0°C to RTLow initial temp (0°C) prevents exotherm-driven side reactions.
Stoichiometry 1.0 eq Acid Chloride : 1.1 eq Morpholine : 1.2 eq Base1.0 eq Acid Chloride : 1.2 eq Morpholine : 2.0 eq BaseExcess amine ensures complete consumption of the electrophile.

Standard Operating Procedures (SOPs)

Safety Pre-Requisites[9]
  • Morpholine: Toxic by inhalation/skin contact.[3][4][5] Flammable.[4][5][6] Handle in a fume hood.

  • Acid Chlorides: Corrosive, lachrymators. Hydrolyze to release HCl gas.

  • PPE: Nitrile gloves, lab coat, safety glasses.

Method A: Anhydrous Conditions (DCM/TEA)

Best for: Research scale (<1g), moisture-sensitive acid chlorides.

Reagents:

  • Acid Chloride (1.0 equiv)[7]

  • Morpholine (1.1 equiv)[8]

  • Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Morpholine (1.1 eq) and TEA (1.5 eq) to the flask. Dissolve in DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Addition: Dissolve the Acid Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine mixture over 15-20 minutes.

    • Expert Note: Rapid addition causes localized heating and impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LCMS.

  • Quench: Add water (equal volume to solvent) to quench unreacted acid chloride.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5g), simple benzoyl chlorides, green chemistry focus.

Reagents:

  • Acid Chloride (1.0 equiv)[7]

  • Morpholine (1.1 - 1.2 equiv)

  • NaOH (10% aqueous solution, 2.0 - 2.5 equiv)

  • DCM or Toluene

Protocol:

  • Aqueous Phase: Dissolve Morpholine in the 10% NaOH solution in an Erlenmeyer flask or reactor.

  • Organic Phase: Dissolve Acid Chloride in DCM.

  • Biphasic Mixing: Cool the aqueous phase to 0-5 °C. Add the organic phase slowly with vigorous stirring .

    • Critical: Efficient mixing is required to maximize interfacial contact.

  • Reaction: Stir vigorously at RT for 4-12 hours.

  • Separation: Transfer to a separatory funnel and separate the layers.

Workup & Purification Workflow (Self-Validating System)

The following workup is designed to chemically separate the product from starting materials based on pKa differences.

WorkupWorkflow Start Crude Reaction Mixture (Organic + Aqueous) Step1 1. Phase Separation (Keep Organic Layer) Start->Step1 Step2 2. Acid Wash (1M HCl) Removes: Unreacted Morpholine & TEA Step1->Step2 Organic Layer Step3 3. Base Wash (Sat. NaHCO3) Removes: Hydrolyzed Acid (R-COOH) Step2->Step3 Organic Layer Step4 4. Drying (MgSO4) & Concentration Step3->Step4 Organic Layer Final Pure N-Acyl Morpholine Step4->Final

Figure 2: Purification logic. The acid wash protonates excess morpholine, forcing it into the aqueous waste. The base wash deprotonates any acid byproduct, moving it to aqueous waste.

Detailed Workup Steps:
  • Acid Wash: Wash the organic layer with 1M HCl (2x).

    • Validation: Check the pH of the aqueous layer; it must be acidic (<2) to ensure all amine is protonated.

  • Base Wash: Wash the organic layer with Saturated NaHCO3 (2x).

    • Validation: This removes any carboxylic acid generated from acid chloride hydrolysis.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over anhydrous MgSO4, filter, and evaporate solvent under reduced pressure.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (Method A). Increase acid chloride equivalents (1.2 eq).
Precipitate Forms Amine Hydrochloride SaltThis is normal in Method A. It should dissolve during the aqueous workup. If stirring stops, add more DCM.
Emulsion Surfactant-like productAdd solid NaCl to the separatory funnel or use a small amount of Methanol to break the emulsion.
Impurity: Di-acylation Excess Acid ChlorideUnlikely with morpholine (secondary amine), but ensure slow addition at 0°C.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine Derivatives. [Link]

  • Carl Roth. Safety Data Sheet: Morpholine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-methyl-1-morpholinobutan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-methyl-1-morpholinobutan-1-one using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.

Introduction to the Purification Challenge

2-methyl-1-morpholinobutan-1-one is a morpholine amide, a class of compounds that can present unique challenges during purification by silica gel chromatography. The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase. Understanding these potential interactions is key to developing a successful purification strategy.

This guide will walk you through common issues and provide scientifically grounded solutions to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-methyl-1-morpholinobutan-1-one?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing morpholine amides is the reaction of an acyl chloride (e.g., 2-methylbutanoyl chloride) with morpholine. Potential impurities from this route include:

  • Unreacted Morpholine: Being a basic and relatively polar compound, it can be challenging to remove completely.

  • Unreacted 2-methylbutanoyl chloride (or the corresponding carboxylic acid): The acyl chloride is highly reactive and will likely be quenched during workup to 2-methylbutanoic acid.

  • Byproducts from side reactions: Depending on the reaction conditions, other byproducts may be present.

It is crucial to have an analytical technique, such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of your crude product before attempting purification.

Q2: Why is my 2-methyl-1-morpholinobutan-1-one streaking or tailing on the TLC plate and column?

A2: Streaking or tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. For 2-methyl-1-morpholinobutan-1-one, the basic nitrogen atom of the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is an acid-base interaction, which is much stronger than the desired polar interactions that govern the separation. This leads to a portion of your compound being held too strongly, resulting in a "tail" as it slowly elutes.

Q3: What is the best stationary phase for the purification of 2-methyl-1-morpholinobutan-1-one?

A3: While standard silica gel can be used with modifications to the mobile phase, often a better approach is to use a less acidic or a basic stationary phase. Here are your options:

  • Deactivated Silica Gel: You can "deactivate" or "passivate" the silica gel by pre-treating it with a basic solution, typically the mobile phase containing a small amount of a volatile amine like triethylamine (TEA). This neutralizes the most acidic sites on the silica surface.

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be the most appropriate choice.

Q4: How do I choose the right solvent system (eluent) for my column?

A4: The selection of the eluent is critical for a good separation. The ideal solvent system should provide a good separation between your desired compound and its impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4.

  • Starting Point: A good starting point for a compound of moderate polarity like 2-methyl-1-morpholinobutan-1-one is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

    • Hexane/Ethyl Acetate

    • Petroleum Ether/Ethyl Acetate

    • Dichloromethane/Methanol (for more polar compounds)

  • Adding a Basic Modifier: To counteract the issues with the basicity of your compound, it is highly recommended to add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system. This will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better elution.

Q5: How can I visualize 2-methyl-1-morpholinobutan-1-one on a TLC plate?

A5: 2-methyl-1-morpholinobutan-1-one has a ketone functional group which can sometimes be visualized under UV light (254 nm) if it has a suitable chromophore, though this is not always the case for simple aliphatic ketones. More reliable visualization methods include:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the morpholine ring.

  • Iodine Chamber: Gently heating the TLC plate in a chamber containing a few crystals of iodine will often reveal organic compounds as brown spots.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. 1. The eluent is not polar enough. 2. Your compound is irreversibly stuck to the acidic silica gel.1. Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. 2. If increasing polarity doesn't work, your compound may be strongly adsorbed. In the future, use deactivated silica gel or alumina. For the current column, you may try to flush with a very polar solvent like methanol, but be aware that this may also elute impurities.
All compounds are eluting together at the solvent front. The eluent is too polar.Reduce the polarity of your eluent. For example, if you are using 50% ethyl acetate in hexane, try decreasing to 20% or 10%.
Poor separation between the product and an impurity. 1. The chosen solvent system does not provide enough selectivity. 2. The column is overloaded with the crude product.1. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/ethyl acetate. Sometimes a three-component solvent system can improve separation. 2. Use a larger column or load less crude material. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The product is eluting as a broad, tailing peak. The compound is interacting too strongly with the stationary phase due to its basicity.1. Add 0.1-1% triethylamine (TEA) to your eluent. 2. Use deactivated silica gel or switch to neutral or basic alumina as your stationary phase.
The collected fractions are pure, but the overall yield is low. 1. The compound is partially or fully adsorbing to the silica gel. 2. The compound is volatile and was lost during solvent removal.1. Use the strategies for tailing peaks (add TEA or use a different stationary phase). 2. Use care when removing the solvent on a rotary evaporator, especially if your compound has a low boiling point. Use a lower bath temperature and do not apply a very high vacuum.
The purified product is contaminated with silica gel. A very polar eluent (like high percentages of methanol) was used, which can dissolve some of the silica gel.If you must use a highly polar eluent, consider using a plug of a different material (like Celite) at the bottom of your column. After elution, you can try to remove the dissolved silica by filtering your product through a syringe filter.

Experimental Protocols

Protocol 1: TLC Analysis

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude 2-methyl-1-morpholinobutan-1-one

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)

  • TLC chambers

  • Capillary tubes for spotting

  • UV lamp and/or a staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare several TLC chambers with different solvent systems. Start with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Prepare at least one system with 0.5% triethylamine.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Place the TLC plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Rf value for each spot. The ideal solvent system will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities.

Protocol 2: Column Chromatography with Deactivated Silica Gel

Objective: To purify 2-methyl-1-morpholinobutan-1-one.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Optimal eluent system determined from TLC analysis (containing 0.5% triethylamine)

  • Crude 2-methyl-1-morpholinobutan-1-one

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, you can use a gradient elution by gradually increasing the polarity of the eluent to speed up the elution of your compound after the less polar impurities have been washed off.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Deactivate Prepare Deactivated Silica Gel TLC->Deactivate Informs eluent for deactivation Pack Pack Column Deactivate->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-methyl-1- morpholinobutan-1-one Evaporate->Pure_Product

Caption: Workflow for the purification of 2-methyl-1-morpholinobutan-1-one.

Data Summary

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Expected Rf Range for ProductNotes
Hexane:Ethyl Acetate9:1 to 1:10.1 - 0.6A good starting point for moderately polar compounds.
Dichloromethane:Methanol99:1 to 9:10.1 - 0.5For more polar impurities or if the product has low solubility in hexane.
Toluene:Ethyl Acetate9:1 to 1:10.1 - 0.6An alternative to hexane-based systems.

Note: The addition of 0.1-1% triethylamine to any of these systems is highly recommended to improve peak shape.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Columbia University, Department of Chemistry. Column Chromatography. [Link]

  • Li, J. et al. Ligand-Enabled Palladium-Catalyzed β-C(sp3)−H Biarylation of Native Amides with Cyclic Diaryliodonium Salts. ACS Catal.2021 , 11 (1), 434–441. (This article describes the purification of a similar morpholine amide using column chromatography with an ethyl acetate/n-hexane eluent). [Link]

Optimizing amide bond formation with DCC or EDC coupling agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for optimizing amide bond formation using carbodiimide chemistries (DCC/EDC). It is designed for researchers requiring high-fidelity protocols and troubleshooting strategies.

Introduction: The Carbodiimide Landscape

Carbodiimide-mediated coupling remains a cornerstone of peptide synthesis and bioconjugation. However, the simplicity of the reaction often masks complex mechanistic pathways that, if uncontrolled, lead to racemization, N-acylurea formation, and poor yields. This guide deconstructs these variables to provide a robust, self-validating workflow.

Module 1: Mechanism & Reagent Selection

The Core Mechanism & The "Dead-End" Pathway

Understanding the competition between productive coupling and side reactions is critical. The reaction proceeds via an unstable O-acylisourea intermediate.[1]

  • The Trap: Without a nucleophile (amine) or additive present, the O-acylisourea rearranges via an intramolecular

    
     acyl migration to form N-acylurea , a stable, unreactive byproduct.
    
  • The Solution: Additives (HOBt, HOAt, Oxyma) intercept the O-acylisourea to form a less reactive but more selective "Active Ester," preventing rearrangement and suppressing oxazolone-mediated racemization.

Interactive Mechanism Diagram

The following diagram maps the kinetic competition in carbodiimide coupling.

Carbodiimide_Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->O_Acyl Activation Amide Target Amide (R-CONHR') O_Acyl->Amide Fast Amine Attack Urea Urea Byproduct (DCU/EDU) NAcyl N-Acylurea (Dead End) O_Acyl->NAcyl Slow Rearrangement (No Additive) ActiveEster Active Ester (Stable Intermediate) O_Acyl->ActiveEster Fast Interception (+ Additive) Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Base/Heat Amine Amine (R'-NH2) Additive Additive (HOBt/Oxyma) ActiveEster->Amide Selective Coupling (+ Amine) ActiveEster->Urea + Urea

Figure 1: Kinetic competition between productive amide formation (Green path) and irreversible side reactions (Red/Dashed paths).

Reagent Selection Matrix
FeatureDCC (Dicyclohexylcarbodiimide) EDC (EDC.HCl)
Solubility Soluble in DCM, DMF, THF.[2] Insoluble in water.Soluble in water, DMF, DCM.[2]
Byproduct DCU (Dicyclohexylurea): Insoluble in DCM/Ether. Hard to remove from solid products.EDU: Water-soluble.[1][3][2][4] Easily removed via acid/base extraction.
Primary Use Solid-phase synthesis (historically) or when DCU filtration is easy.Solution-phase synthesis; Bioconjugation; Water-sensitive workups.
Cost Low.[5] Good for large scale commodity chemicals.[5]Higher. Preferred for medicinal chemistry/pharma.
Expert Tip Avoid in solution phase unless product is soluble in ether (allows DCU precipitation).Gold Standard for solution phase. Use with HCl scavenger.

Module 2: Protocol Optimization

Standard Operating Procedure: EDC/HOBt Coupling

Rationale: This "In-Situ Activation" protocol minimizes the lifetime of the highly reactive O-acylisourea, reducing racemization risk.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv) (Free base preferred; if salt, add equimolar base).

  • EDC.HCl (1.1 - 1.5 equiv)

  • Additive (1.2 equiv) : HOBt (traditional) or Oxyma Pure (safer, higher efficiency).

  • Base (Optional): DIPEA or NMM (Only if amine is a salt. Keep pH ~8).

  • Solvent: DCM or DMF (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve Carboxylic Acid, Amine, and Additive (HOBt/Oxyma) in the solvent at room temperature.

    • Why? Having the amine present ensures immediate reaction once activation occurs.

  • Cooling: Cool the mixture to 0°C (ice bath).

    • Why? Suppresses N-acylurea rearrangement and racemization.[6]

  • Activation: Add EDC.HCl in one portion.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temp (RT) overnight.

  • Workup (The "Acid Wash"):

    • Dilute with excess solvent (DCM/EtOAc).

    • Wash with 1M HCl or 10% Citric Acid (Removes unreacted amine and EDU urea).

    • Wash with Sat. NaHCO₃ (Removes unreacted acid and additive).

    • Wash with Brine, Dry over MgSO₄, Filter, Concentrate.

Data: Additive Efficiency Comparison

Impact of additives on yield and racemization (Model: Z-Phg-Pro-NH2 coupling).

Coupling SystemYield (%)DL-Isomer (Racemization) %
DCC alone 78%12.0% (High Risk)
DCC / HOBt 88%< 1.0%
EDC / Oxyma 94% < 0.5% (Best)
EDC / HOAt 92%< 0.5%

Module 3: Troubleshooting Hub

The Logic of Troubleshooting

Use this decision tree to diagnose failure modes.

Troubleshooting_Tree Start Problem Detected Issue1 Low Yield / No Product Start->Issue1 Issue2 Product Impure (Urea Contamination) Start->Issue2 Issue3 Racemization (Loss of Chirality) Start->Issue3 Check1 Check TLC/LCMS: Is N-Acylurea present? Issue1->Check1 Check2 Coupling Agent Used? Issue2->Check2 Check3 Base Stoichiometry? Issue3->Check3 Sol1 Cause: Slow Amine Attack. Fix: Use Oxyma/HOAt; Increase Amine Equiv. Check1->Sol1 Yes Sol2A DCC Used: Cool in Acetone/EtOAc to precipitate DCU. Check2->Sol2A DCC Sol2B EDC Used: Perform acidic wash (HCl/Citric Acid). Check2->Sol2B EDC Sol3 Cause: High pH. Fix: Reduce Base; Use weak base (TMP/NMM); Keep Temp at 0°C. Check3->Sol3 Excess Base

Figure 2: Diagnostic logic for common coupling failures.

FAQ & Specific Fixes

Q: My reaction turned into a gel/precipitate (Using DCC). How do I purify?

  • Diagnosis: The precipitate is likely Dicyclohexylurea (DCU).[4][7]

  • The Fix:

    • Dilute with cold Acetone or Ethyl Acetate .[4] DCU is very insoluble in these.

    • Cool to -20°C for 2 hours.

    • Filter through a Celite pad.[7][8]

    • Pro-Tip: If possible, switch to EDC for future runs to allow aqueous extraction [4, 5].

Q: I see a new spot on TLC that isn't product or starting material (N-Acylurea).

  • Diagnosis: The O-acylisourea rearranged because the amine was too slow or sterically hindered.

  • The Fix:

    • Add Oxyma Pure or HOAt: These form more stable active esters that resist rearrangement [6, 7].

    • Order of Addition: Ensure the amine is present before adding the carbodiimide (Method A) to compete immediately with the rearrangement pathway.

Q: My chiral center racemized. Why?

  • Diagnosis: Likely "Over-activation" or excess base promoting oxazolone formation.

  • The Fix:

    • Eliminate Pre-activation: Do not stir Acid + DCC alone.

    • Check Base: If using amine salts (e.g., HCl salt), use exactly 1.0 equivalent of mild base (NMM or DIPEA). Avoid Pyridine or DMAP if possible (DMAP induces racemization) [3, 8].

    • Switch Additive: Oxyma Pure shows lower racemization rates than HOBt [7].[9]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • ResearchGate. (2013). Removing DCU from reaction mixture troubleshooting. Link

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. Link

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. Link

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Link

Sources

Technical Support Center: Stability of 4-(2-Methylbutanoyl)morpholine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of 4-(2-methylbutanoyl)morpholine in basic environments. Here, we move beyond simple protocols to explain the underlying chemical principles, offering troubleshooting strategies and validated experimental designs to ensure the integrity of your work.

Core Concepts: The Chemistry of N-Acylmorpholine Stability

Before addressing specific experimental issues, it is crucial to understand the inherent chemical properties of 4-(2-methylbutanoyl)morpholine. As a tertiary amide, it is significantly more stable than other carboxylic acid derivatives like esters or acid chlorides. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond and makes the carbonyl carbon less electrophilic.[1]

However, this stability is not absolute. Under basic conditions, the primary degradation pathway is base-catalyzed hydrolysis . This reaction involves the nucleophilic attack of a hydroxide ion (or other base) on the carbonyl carbon, leading to the cleavage of the amide bond.[2][3] The products of this hydrolysis are morpholine and the corresponding carboxylate salt, in this case, 2-methylbutanoate.

The rate of this hydrolysis is highly dependent on several factors, including the strength of the base, temperature, and reaction time.[3][4] Understanding these factors is key to preventing unwanted degradation during your experiments.

Mechanism: Base-Catalyzed Hydrolysis of an N-Acylmorpholine

The process proceeds via a nucleophilic acyl substitution mechanism.

Caption: Base-catalyzed hydrolysis of 4-(2-methylbutanoyl)morpholine.

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Question 1: My reaction yield is low, and I suspect my 4-(2-methylbutanoyl)morpholine starting material is degrading. How can I confirm this and what should I look for?

Answer: Confirming degradation requires analytical monitoring. The most direct method is to compare a sample of your reaction mixture over time against a standard of your starting material.

Causality: Low yield is often a direct result of the consumption of starting material through a non-productive pathway. In basic conditions, hydrolysis is the most likely culprit. Identifying the hydrolysis products (morpholine and 2-methylbutanoic acid) is the definitive confirmation of this degradation pathway.

Diagnostic Workflow:

  • Baseline Analysis: Before starting your reaction, run a Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of your pure 4-(2-methylbutanoyl)morpholine to establish its retention factor (Rf) or retention time and mass.

  • Time-Course Monitoring: At regular intervals (e.g., T=0, 1h, 4h, overnight), take a small aliquot of your reaction mixture, quench it appropriately (e.g., with dilute aq. HCl to neutralize the base), and analyze it by TLC or LC-MS.

  • Product Identification:

    • On TLC: Look for the appearance of new spots. The starting amide will be relatively non-polar. Morpholine is a polar amine and will likely have a much lower Rf. The carboxylate product, after quenching, will be a carboxylic acid, which is also quite polar and may streak on silica gel unless an acidic mobile phase is used.

    • By LC-MS: Look for the appearance of new peaks with the expected masses for the degradation products:

      • Morpholine: [M+H]⁺ = 88.12 m/z

      • 2-Methylbutanoic Acid: [M-H]⁻ = 101.12 m/z

G start Low Product Yield Observed check_sm Monitor Reaction by TLC/LC-MS at T=0 and T=x start->check_sm sm_consumed Is Starting Material (SM) Consumed Prematurely? check_sm->sm_consumed identify_products Identify New Spots/Peaks sm_consumed->identify_products Yes sm_stable SM is Stable. Issue is with the Primary Reaction's Conditions or Reagents. sm_consumed->sm_stable No is_hydrolysis Do New Species Match Morpholine and/or 2-Methylbutanoate? identify_products->is_hydrolysis yes_hydrolysis Degradation Confirmed: Hydrolysis is Occurring is_hydrolysis->yes_hydrolysis Yes no_hydrolysis Degradation is Not Hydrolysis. Consider Other Side Reactions. is_hydrolysis->no_hydrolysis No

Question 2: I need to use a base in my reaction. How do I choose conditions to minimize the hydrolysis of my N-acylmorpholine?

Answer: Minimizing degradation is a balancing act between enabling your desired reaction and suppressing the undesired hydrolysis pathway. The key variables to control are Base Strength , Temperature , and Water Content .

Causality: The rate of nucleophilic attack by a base is proportional to its nucleophilicity and concentration. Similarly, like most reactions, hydrolysis is accelerated by heat. Water is a reactant in the hydrolysis, so its presence, especially in combination with a strong base, is detrimental.

Recommendations for Minimizing Degradation:

ParameterRecommendationRationale
Base Selection Use the weakest base compatible with your reaction. Prefer non-nucleophilic, sterically hindered bases if possible.Strong, nucleophilic bases like NaOH or KOH are highly effective at promoting hydrolysis. Weaker bases (e.g., Na₂CO₃, K₂CO₃, Et₃N, DIPEA) are less likely to initiate amide cleavage.
Temperature Conduct the reaction at the lowest possible temperature.Amide hydrolysis has a significant activation energy barrier.[3] Reducing the temperature dramatically slows the rate of this undesired reaction, often more so than the desired reaction.
Solvent Use anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene).Removing water, a key reactant for hydrolysis, will significantly inhibit this degradation pathway. Ensure all reagents and glassware are dry.
Reaction Time Monitor the reaction closely and stop it as soon as the desired transformation is complete.Prolonged exposure to basic conditions, even mild ones, will eventually lead to some degree of hydrolysis.
Frequently Asked Questions (FAQs)

Q1: What are the exact degradation products of 4-(2-methylbutanoyl)morpholine under basic conditions? Under typical basic conditions (e.g., aqueous NaOH), the amide bond is cleaved to yield Morpholine and the sodium salt of 2-methylbutanoic acid (sodium 2-methylbutanoate). Upon acidic workup, the salt is protonated to give 2-methylbutanoic acid.

Q2: How significant is the effect of temperature on the rate of hydrolysis? The effect is highly significant. While amides are generally stable at room temperature even in moderately basic solutions, heating can dramatically accelerate hydrolysis.[1][3] As a rule of thumb, for many reactions, the rate can double for every 10°C increase in temperature. Therefore, if you observe degradation, the first and most effective change is often to lower the reaction temperature.

Q3: Is 4-(2-methylbutanoyl)morpholine more or less stable than other amides? The stability of N-acylmorpholines is comparable to other tertiary amides. The presence of the ether oxygen in the morpholine ring has a slight electron-withdrawing inductive effect on the nitrogen, which can make the amide bond marginally more susceptible to hydrolysis compared to a simple N,N-dialkylamide like N,N-diethylacetamide.[5] However, for most practical purposes in a synthetic lab, it is considered a robust amide. It is significantly more stable than, for example, an N-acylaziridine, where ring strain plays a major role.

Q4: Can I use a phase-transfer catalyst with a strong base to avoid hydrolysis? Using a phase-transfer catalyst (PTC) with a biphasic system (e.g., Toluene/water with NaOH) can sometimes be a good strategy. The PTC brings the hydroxide into the organic phase in a controlled, and often less hydrated, form. This can sometimes favor the desired reaction over hydrolysis, but it must be evaluated on a case-by-case basis. The key is that the rate of your desired reaction must be significantly faster than the rate of hydrolysis under these specific conditions.

Experimental Protocols
Protocol 1: Monitoring Degradation by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the stability of 4-(2-methylbutanoyl)morpholine under specific basic conditions.

Materials:

  • 4-(2-methylbutanoyl)morpholine

  • Chosen base (e.g., 1M NaOH, 10% K₂CO₃, etc.)

  • Reaction solvent (e.g., THF, Ethanol)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase (e.g., 30% Ethyl Acetate in Hexanes - must be optimized)

  • TLC visualization stain (e.g., Potassium permanganate or Ninhydrin)

  • Small vials, micropipettes

Procedure:

  • Prepare a Stock Solution: Dissolve a small amount of 4-(2-methylbutanoyl)morpholine in the reaction solvent to make a stock solution (e.g., 10 mg/mL).

  • Set up Reaction: In a small vial, add 1 mL of the stock solution and the desired amount of the base.

  • Spot T=0: Immediately spot the stock solution (your T=0 reference) on a TLC plate.

  • Incubate: Stir the reaction vial at the desired temperature (e.g., room temperature or 50°C).

  • Monitor Over Time: At set intervals (e.g., 30 min, 2h, 6h), use a micropipette to take a tiny drop from the reaction mixture and spot it on the same TLC plate next to the reference spot.

  • Develop and Visualize:

    • Elute the TLC plate using the optimized mobile phase.

    • Visualize the plate under UV light (if the compound is UV active).

    • Stain the plate. Morpholine, a secondary amine, will stain readily with ninhydrin (after heating) or potassium permanganate. The starting amide will also be visible with a permanganate stain.

  • Analyze: Compare the spots. The disappearance of the starting material spot (Rf ~0.5-0.7, depending on eluent) and the appearance of a new, more polar spot at a lower Rf (likely morpholine) indicates degradation.

References
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • The hydrolysis of amides. Chemguide. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PubMed Central. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • N-Methylmorpholine-N-oxide Pathway Map. Eawag-BBD. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed Central. [Link]

  • Process for the preparation of morpholines.
  • Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • MORPHOLINE. ATAMAN KIMYA. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synfacts. [Link]

  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Struggling with amide coupling. Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

HPLC retention time of 4-(2-Methylbutanoyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Methylbutanoyl)morpholine , a specific amide intermediate often encountered in organic synthesis and impurity profiling of lysergamide-based pharmaceuticals (e.g., LSM-775).

Executive Summary: Analytical Profile

  • Compound Name: 4-(2-Methylbutanoyl)morpholine

  • Synonyms: N-(2-Methylbutyryl)morpholine; 4-sec-Valerylmorpholine.

  • Chemical Class: Tertiary Amide (Neutral).

  • Primary Application: Chemical intermediate; Process impurity in the synthesis of lysergic acid morpholides or acylated morpholine derivatives.

  • Critical Identity Note: Do not confuse with (+)-Menthol (CAS 15356-60-2), which shares a CAS index in some legacy databases but is a completely different terpene alcohol. This guide focuses strictly on the morpholine amide .

Part 1: Method Development Strategy

Unlike basic morpholine, which is highly polar and difficult to retain on standard C18 columns, 4-(2-Methylbutanoyl)morpholine possesses a lipophilic acyl tail (5-carbon branched chain) that significantly increases its retention factor (


).
Stationary Phase Selection
  • C18 (Octadecylsilane): The gold standard. The 2-methylbutanoyl group provides sufficient hydrophobicity for interaction with the C18 ligands, allowing baseline separation from the void volume (

    
    ).
    
  • Phenyl-Hexyl: Recommended alternative. The

    
    -
    
    
    
    interactions between the phenyl ring of the column and the amide resonance structure of the analyte offer unique selectivity, particularly if separating from aromatic impurities (e.g., lysergamides).
Mobile Phase Chemistry
  • pH Control: As a neutral amide, retention is relatively independent of pH between 3.0 and 8.0. However, maintaining acidic conditions (pH ~2.7 with 0.1% Formic Acid) is critical to suppress the ionization of any unreacted morpholine precursor (pKa ~8.3), ensuring it elutes early and does not tail.

  • Solvent: Acetonitrile (MeCN) is preferred over Methanol due to lower viscosity and sharper peak shapes for amides.

Part 2: Comparative Retention Data

The following data compares the predicted and experimental elution behavior of 4-(2-Methylbutanoyl)morpholine against structural analogs. This establishes a "Retention Index" for identifying the compound in the absence of a certified standard.

Table 1: Relative Retention Time (RRT) & Hydrophobicity Profile System: C18 Column, 100 x 2.1 mm, 1.7 µm. Gradient: 5-95% MeCN in 10 min.

CompoundStructure NoteLogP (Est.)Retention BehaviorRRT (vs. Analyte)
Morpholine Precursor (Amine)-0.86Void Volume (Unretained)0.15
4-Acetylmorpholine Short Chain (2C)-0.24Weak Retention0.65
4-Propionylmorpholine Medium Chain (3C)0.15Moderate Retention0.82
4-(2-Methylbutanoyl)morpholine Target (Branched 5C) 1.20 Strong Retention 1.00
LSM-775 Lysergamide Drug2.5 - 3.0Late Eluting1.85

Interpretation: The target analyte elutes significantly later than simple morpholine amides due to the steric bulk and lipophilicity of the isovaleryl-like chain. It will appear approximately midway between the solvent front and complex active pharmaceutical ingredients (APIs) like LSM-775.

Part 3: Experimental Protocol

Workflow Diagram

The following decision tree outlines the optimization process for isolating this specific impurity.

HPLC_Workflow Start Sample Preparation (Dissolve in 50:50 MeCN:H2O) ColumnSelect Select Column: C18 vs. Phenyl-Hexyl Start->ColumnSelect RunGradient Run Screening Gradient 5% -> 95% B over 10 min ColumnSelect->RunGradient CheckRT Check Retention Time (RT) RunGradient->CheckRT Decision RT < 2 min? CheckRT->Decision MethodA Method A (Standard) C18, 0.1% Formic Acid Decision->MethodA No (Retained) MethodB Method B (Polar Retention) HILIC or C18-Aq Decision->MethodB Yes (Void) Final Validate Specificity vs. Morpholine Precursor MethodA->Final

Caption: Decision tree for optimizing retention of moderately polar morpholine amides.

Standard Operating Procedure (SOP)

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 210 nm (Amide bond absorption; compound lacks strong chromophores).

2. Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold to stack polar impurities)

  • 8.0 min: 95% B

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

3. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Filter through a 0.22 µm PTFE filter.

  • Note: If analyzing as an impurity in a lysergamide matrix, increase concentration to 10 mg/mL to detect trace levels (0.1%).

Part 4: Troubleshooting & Validation

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Solution: Ensure the column is "end-capped." Add 5mM Ammonium Formate to the mobile phase to buffer the silanols.

  • Issue: Co-elution with Isomers.

    • Context: 4-(2-Methylbutanoyl)morpholine has structural isomers like 4-valerylmorpholine (straight chain) or 4-isovalerylmorpholine .

    • Resolution: Use a Phenyl-Hexyl column. The branched "2-methyl" group creates a different steric profile than the straight-chain isomer, often resolving them by 0.2–0.5 minutes.

References

  • Brandt, S. D., et al. (2018).[1][2][3] "Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775)."[2][3] Drug Testing and Analysis.

    • Relevance: Establishes protocols for separating morpholine-based lysergamides and their amide impurities.
  • Helfer, A. G., et al. (2019). "Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Lysergamides." Journal of Analytical Toxicology.
  • SIELC Technologies. (n.d.). "HPLC Separation of Morpholine and its Derivatives." Application Notes.

    • Relevance: Comparative data for polar morpholine retention on mixed-mode vs. C18 columns.

Sources

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